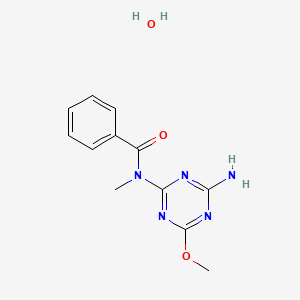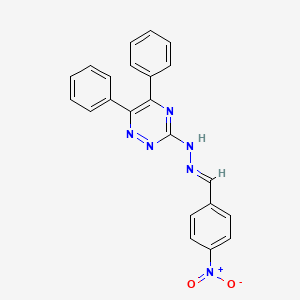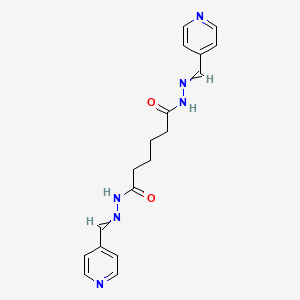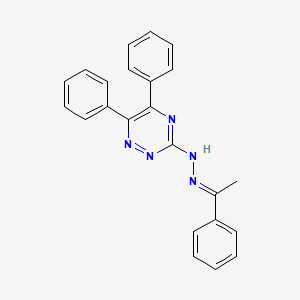![molecular formula C16H12BrN3O3 B3855761 4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)
4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide
Overview
Description
4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide, also known as BNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its ability to interact with biological systems and its potential applications in the field of medicine. In
Mechanism of Action
The exact mechanism of action of 4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide in lab experiments is its ability to selectively target cancer cells while having little effect on normal cells. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the study of 4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as arthritis and Alzheimer's disease. Finally, there is potential for the development of new lab techniques and assays based on the unique properties of this compound.
Scientific Research Applications
4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various diseases such as arthritis and Alzheimer's disease.
properties
IUPAC Name |
4-bromo-N-[(Z)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-14-7-5-13(6-8-14)16(21)19-18-11-1-2-12-3-9-15(10-4-12)20(22)23/h1-11H,(H,19,21)/b2-1+,18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFOYVZTRSHHR-BKXTUGJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NNC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=N\NC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylamino)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855686.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855690.png)



![7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B3855716.png)
![N'-[1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855723.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3855724.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,2-diphenylacetamide](/img/structure/B3855734.png)
![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)


